molecular formula C8H18Cl2N2O B577571 4-(3-Pyrrolidinyl)morpholine dihydrochloride CAS No. 1219979-89-1

4-(3-Pyrrolidinyl)morpholine dihydrochloride

Cat. No.: B577571
CAS No.: 1219979-89-1
M. Wt: 229.145
InChI Key: JOKGCNPIOYEVKV-UHFFFAOYSA-N
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Description

Product Overview: 4-(3-Pyrrolidinyl)morpholine dihydrochloride (: 1219979-89-1) is an organic compound of high interest in medicinal chemistry and drug discovery research. Its molecular formula is C 8 H 18 Cl 2 N 2 O and it has a molecular weight of 229.15 g/mol. This compound features a fused pyrrolidine-morpholine structure, making it a valuable building block for the synthesis of more complex molecules. Research Significance of the Scaffold: The core structure of this compound combines two privileged motifs in drug design: the pyrrolidine and morpholine rings. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that is widely used by medicinal chemists. Its sp 3 -hybridization allows for efficient exploration of three-dimensional pharmacophore space, which can be crucial for achieving target selectivity and optimizing the drug-like properties of new chemical entities . The morpholine ring (a six-membered ring with both nitrogen and oxygen) is another common feature in pharmaceuticals and agrochemicals, often used to influence the solubility and metabolic stability of candidate molecules. While the specific biological profile of this compound itself is not fully documented in the public domain, compounds containing these structural elements are frequently investigated for a wide spectrum of activities. Researchers can leverage this chemical as a key intermediate or a novel scaffold in their discovery programs, particularly in the development of central nervous system (CNS) agents, anticancer therapies, and antimicrobials, where such nitrogen-containing heterocycles are prevalent. Handling and Storage: For prolonged stability, store the product in an inert atmosphere at 2-8°C. Safety Note: This product is classified as an irritant. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Intended Use: this compound is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-pyrrolidin-3-ylmorpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKGCNPIOYEVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Pyrrolidinyl)morpholine dihydrochloride typically involves the reaction of morpholine with pyrrolidine under controlled conditions. One common method includes the use of equimolar amounts of morpholine and pyrrolidine, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process often involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Pyrrolidinyl)morpholine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(3-Pyrrolidinyl)morpholine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Pyrrolidinyl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(3-Piperidinylmethyl)morpholine Dihydrochloride Hydrate

  • Structure : Features a piperidine ring (six-membered amine) linked to morpholine via a methylene group.
  • Molecular Formula : C₁₀H₂₄Cl₂N₂O₂ (MW: 275.22 g/mol) .
  • Key Differences: The piperidine ring introduces greater conformational flexibility compared to pyrrolidine. Hydrate form may influence crystalline stability and solubility .

3-(4-Fluorophenyl)morpholine Hydrochloride

  • Structure : A fluorophenyl group replaces the pyrrolidine substituent.
  • Molecular Formula: C₁₀H₁₃ClFNO (MW: 217.67 g/mol) .
  • Key Differences :
    • The aromatic fluorophenyl group enhances π-π stacking interactions, favoring binding to hydrophobic enzyme pockets.
    • Lacks the saturated amine ring, reducing hydrogen-bonding capacity compared to pyrrolidine derivatives .

2-(5-Ethyl-1H-1,2,4-Triazol-3-yl)morpholine Dihydrochloride

  • Structure : Incorporates a triazole ring instead of pyrrolidine.
  • Molecular Formula : C₈H₁₆Cl₂N₄O (MW: 247.14 g/mol) .
  • May exhibit stronger coordination with metal ions in enzymatic active sites .

Fabomotizole Dihydrochloride

  • Structure : A benzimidazole core linked to morpholine via a thioether group.
  • Molecular Formula : C₁₃H₁₉Cl₂N₃OS (MW: 352.28 g/mol) .
  • Key Differences :
    • The benzimidazole moiety introduces aromaticity and rigidity, suitable for targeting DNA-binding proteins or kinases.
    • The thioether linker may confer redox-sensitive properties .

Physicochemical and Pharmacological Comparison

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility (Water)
4-(3-Pyrrolidinyl)morpholine diHCl C₈H₁₆N₂O·2HCl 228.92 Pyrrolidine-morpholine fusion High
4-(3-Piperidinylmethyl)morpholine diHCl C₁₀H₂₄Cl₂N₂O₂ 275.22 Piperidine + methylene linker Moderate (hydrate)
3-(4-Fluorophenyl)morpholine HCl C₁₀H₁₃ClFNO 217.67 Fluorophenyl substitution Moderate
Fabomotizole diHCl C₁₃H₁₉Cl₂N₃OS 352.28 Benzimidazole + thioether linker Low

Key Observations:

Solubility : The dihydrochloride salts generally exhibit higher aqueous solubility than free bases. However, bulky substituents (e.g., benzimidazole in fabomotizole) reduce solubility .

Bioactivity :

  • Pyrrolidine and piperidine derivatives are favored in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier .
  • Aromatic substituents (e.g., fluorophenyl) enhance affinity for enzymes with hydrophobic active sites .

Synthetic Challenges :

  • Brominated analogs (e.g., VPC-14449) require precise regiochemistry to avoid NMR discrepancies .
  • Hydrate forms (e.g., 4-(3-piperidinylmethyl)morpholine diHCl hydrate) may complicate crystallization .

Biological Activity

4-(3-Pyrrolidinyl)morpholine dihydrochloride, with the CAS number 1219979-89-1, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a pyrrolidine moiety. This structural configuration is significant as it contributes to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.
  • Enzyme Modulation : It has been suggested that this compound can modulate enzyme activity, affecting metabolic pathways crucial for cellular function.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies have shown that derivatives of morpholine can provide seizure protection in animal models, suggesting a potential application in epilepsy treatment .

Antimicrobial Activity

The compound's structural characteristics may endow it with antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, indicating that this compound could be evaluated for its effectiveness against pathogens .

Case Studies and Research Findings

  • Anticonvulsant Studies : In a study examining the anticonvulsant effects of morpholine derivatives, this compound was included in the screening process. The results indicated promising anticonvulsant activity comparable to established medications .
  • Antimicrobial Testing : A series of compounds were tested for antimicrobial efficacy, revealing that those with morpholine structures showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 µg/mL to 250 µg/mL .

Table 1: Anticonvulsant Activity Comparison

Compound NameSeizure Protection (Model)Reference
4-(3-Pyrrolidinyl)morpholineSignificant
LacosamideExcellent
PhenytoinModerate

Table 2: Antimicrobial Activity (MIC Values)

CompoundTarget OrganismMIC (µg/mL)
4-(3-Pyrrolidinyl)morpholineStaphylococcus aureus62.5
4-(3-Pyrrolidinyl)morpholineEscherichia coli125
Control (Ampicillin)Staphylococcus aureus<32

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Pyrrolidinyl)morpholine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, intermediates like chloroacetylmorpholine (from morpholine and chloroacetyl chloride) can be reacted with pyrrolidine derivatives under basic conditions. Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and solvent polarity. Catalysts like sodium borohydride or palladium may enhance selectivity . HPLC purity assessments (>95%) are critical for confirming product integrity .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm) and carbon frameworks.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C9_9H18_{18}Cl2_2N2_2O).
  • X-ray diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves stereochemistry and salt formation .

Q. What analytical methods are recommended for assessing purity and stability in aqueous solutions?

  • Methodological Answer :

  • HPLC with UV detection : Monitor degradation products under stress conditions (e.g., pH 2–12, 40–60°C).
  • Karl Fischer titration : Quantify hygroscopicity, as hydrochloride salts often absorb moisture.
  • Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing via LC-MS to identify hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for morpholine-pyrrolidine derivatives?

  • Methodological Answer : Discrepancies (e.g., enzyme inhibition vs. activation) may arise from assay conditions. Standardize protocols:

  • Kinetic assays : Vary substrate concentrations to calculate KmK_m and VmaxV_{max}.
  • Cellular models : Validate target engagement using CRISPR-edited cell lines or isoform-specific inhibitors.
  • Meta-analysis : Compare data across studies, noting differences in buffer systems (e.g., Tris vs. HEPES) or salt forms (e.g., dihydrochloride vs. free base) .

Q. What strategies are effective for studying the compound’s stability in biological matrices during pharmacokinetic assays?

  • Methodological Answer :

  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess unbound fraction.
  • Metabolite profiling : Incubate with liver microsomes (human/rodent) and analyze via LC-HRMS for phase I/II metabolites.
  • Stabilization : Add protease inhibitors or antioxidants (e.g., ascorbic acid) to prevent degradation in blood samples .

Q. How can molecular docking and dynamics simulations guide SAR studies for morpholine-pyrrolidine analogs?

  • Methodological Answer :

  • Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the morpholine oxygen and hydrophobic interactions with the pyrrolidine ring.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and ligand-receptor residence times.
  • Free energy calculations : Apply MM-GBSA to rank analog binding affinities .

Q. What experimental designs mitigate variability in synthetic yields during scale-up?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading).
  • In-line analytics : Implement PAT tools like FTIR or Raman spectroscopy for real-time monitoring.
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for reproducibility .

Q. How can researchers validate target specificity in complex biological systems?

  • Methodological Answer :

  • Chemical proteomics : Use photoaffinity probes or clickable analogs to pull down interacting proteins.
  • RNA-seq/PRO-seq : Profile transcriptomic changes post-treatment to identify off-target pathways.
  • Kinase profiling panels : Screen against 300+ kinases at 1 µM to assess selectivity .

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